![molecular formula C9H6FNO3 B13667828 Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667828.png)
Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although there are also metal-free synthetic routes available . The reaction conditions often include the use of catalysts like 18-crown-6, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures .
Analyse Des Réactions Chimiques
Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, thereby modulating their activity . This can result in various biological effects, such as inhibition of enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.
Muscimol: A compound that acts as a GABA_A receptor agonist and contains an isoxazole ring.
Ibotenic Acid: A neurotoxin that also contains an isoxazole ring.
These compounds share the isoxazole core structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C9H6FNO3 |
|---|---|
Poids moléculaire |
195.15 g/mol |
Nom IUPAC |
methyl 7-fluoro-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)8-5-3-2-4-6(10)7(5)11-14-8/h2-4H,1H3 |
Clé InChI |
JEKPOTMXHGCSHK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC=C(C2=NO1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)

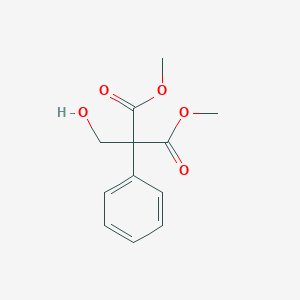
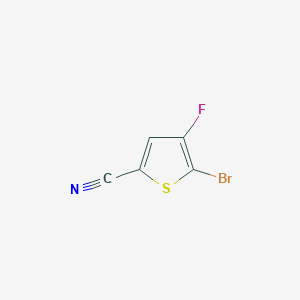

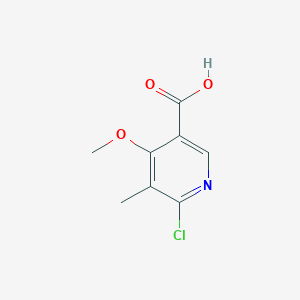
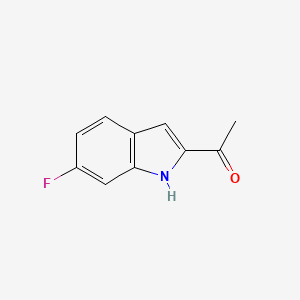
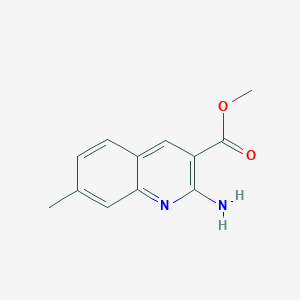
![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)

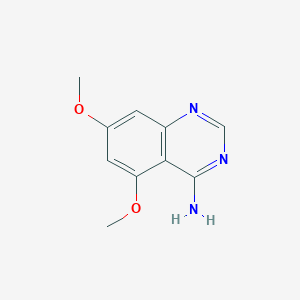

![7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13667835.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)
